molecular formula C19H37NO B3028491 N-Hexadecylacrylamide CAS No. 21216-80-8

N-Hexadecylacrylamide

Cat. No.: B3028491
CAS No.: 21216-80-8
M. Wt: 295.5 g/mol
InChI Key: BKWMQCLROIZNLX-UHFFFAOYSA-N
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Description

N-Hexadecylacrylamide is a hydrophobic monomer characterized by a long alkyl chain attached to an acrylamide group. This compound is known for its ability to form hydrophobically modified polymers, which are used in various industrial and scientific applications due to their unique properties such as enhanced thermal stability and viscosity.

Scientific Research Applications

N-Hexadecylacrylamide has found applications in several fields due to its ability to form hydrophobically modified polymers:

Future Directions

While specific future directions for N-Hexadecylacrylamide were not found in the search results, it’s worth noting that there is a growing interest in the development of new polymers that are stable under harsh environment of oil reservoirs . This could potentially open up new avenues for research and application of this compound in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecylacrylamide can be synthesized through the reaction of acryloyl chloride with hexadecylamine. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Hexadecylacrylamide primarily undergoes polymerization reactions to form hydrophobically modified polyacrylamides. These polymers exhibit unique properties due to the presence of long hydrophobic chains.

Common Reagents and Conditions:

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.

    Reaction Conditions: Typically carried out in aqueous or organic solvents at temperatures ranging from 50-80°C.

Major Products:

Mechanism of Action

The unique properties of N-Hexadecylacrylamide arise from its long hydrophobic chain, which interacts with other hydrophobic molecules or surfaces. In polymerization reactions, the hydrophobic chains associate with each other, leading to the formation of micelle-like structures that enhance the viscosity and stability of the resulting polymers .

Comparison with Similar Compounds

    N-Dodecylacrylamide: Another hydrophobic monomer with a shorter alkyl chain.

    N-Octylacrylamide: A hydrophobic monomer with an even shorter alkyl chain.

Comparison: N-Hexadecylacrylamide is unique due to its longer alkyl chain, which provides greater hydrophobicity and results in polymers with higher thermal stability and viscosity compared to those formed from N-Dodecylacrylamide or N-Octylacrylamide .

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage this compound to develop advanced materials and solutions for various applications.

Properties

IUPAC Name

N-hexadecylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)4-2/h4H,2-3,5-18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMQCLROIZNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175446
Record name N-Hexadecylacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21216-80-8
Record name N-Hexadecyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21216-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexadecylacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexadecylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hexadecylacrylamide
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Synthesis routes and methods I

Procedure details

In a 250 ml capacity conical flask 8.63 g behenyl chloride (0.025 M), 1.75 g acrylamide (0.025 M) and 50 ml acetone were placed to obtain a clear solution. The solution was stirred with a magnetic needle at room temperature. 3.25 g anhydrous aluminium chloride (0.025 M) was added and the reaction mixture was stirred at room temperature. After 5 to 10 minutes of stirring vigorous evolution of hydrogen chloride took place which ceased after about 5 minutes. The product was isolated following the procedure described for synthesis of N-cetylacrylamide.
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 250 ml capacity conical flask 13 g cetyl chloride (0.05 M), 3.5 g acrylamide (0.05 M) and 50 ml acetone were placed to obtain a clear solution. The solution was stirred with a magnetic needle at room temperature. 6.5 g anhydrous aluminium chloride (0.05 M) was added and the reaction mixture was stirred at room temperature. After 5 to 10 minutes of stirring, vigorous evolution of hydrogen chloride took place which ceased after about 5 minutes. Temperature of the reaction mixture was raised to 40 to 50° C. It was then cooled to room temperature and poured into 500 ml cold water. White product was precipitated. The product was isolated and purified by reprecipitation from acetone into cold water.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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